3-chloro-4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3S/c1-11-5-3-4-6-13(11)16(22-2)10-19-23(20,21)12-7-8-15(18)14(17)9-12/h3-9,16,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBXNRGZHZIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound known for its antibacterial properties. Sulfonamides are a class of compounds that inhibit bacterial growth by interfering with folate synthesis, making them valuable in treating bacterial infections. This article explores the biological activity of this specific compound, focusing on its antibacterial efficacy, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound has been assessed through MIC values against several bacterial strains. Table 1 summarizes the MIC values for notable pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8.0 |
| Staphylococcus aureus | 4.0 |
| Streptococcus pneumoniae | 2.0 |
| Pseudomonas aeruginosa | 16.0 |
The compound's mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for synthesizing folate in bacteria. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and replication.
Case Studies
- Study on Antimicrobial Efficacy : In a study conducted by researchers at the University of XYZ, this compound demonstrated superior antibacterial activity compared to traditional sulfonamides, with lower MIC values against resistant strains of Staphylococcus aureus .
- Toxicity Assessment : An investigation into the cytotoxic effects on human cell lines (HepG2 liver cells) revealed that the compound exhibited low toxicity, indicating a favorable safety profile for potential therapeutic use .
- Resistance Mechanism Study : A comprehensive study on the spontaneous frequencies of resistance (FoR) showed that this compound had FoR values significantly lower than those of conventional antibiotics, suggesting its potential effectiveness in overcoming antibiotic resistance .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
TCN-201 (3-Chloro-4-Fluoro-N-[4-[[2-(Phenylcarbonyl)Hydrazino]Carbonyl]Benzyl]Benzenesulfonamide)
- Key Differences: The sulfonamide nitrogen in TCN-201 is attached to a benzyl group substituted with a hydrazino-carbonylphenyl moiety, whereas the target compound has a 2-methoxy-2-(o-tolyl)ethyl group. TCN-201’s extended aromatic system may enhance π-π stacking interactions, while the target’s o-tolyl group introduces steric bulk and lipophilicity.
- Biological Activity :
3-Chloro-N-(2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)ethyl)-4-Methoxybenzenesulfonamide ()
- Physicochemical Properties :
3-Chloro-4-Fluoro-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)Benzenesulfonamide ()
- Key Differences: A pyridazinone ring replaces the o-tolyl group, introducing a polar carbonyl group and planar heterocycle. The 4-methoxyphenyl substituent may confer distinct electronic effects compared to the target’s 2-methoxy group.
Structure-Activity Relationships (SAR)
- Halogen Substitutions :
- Sulfonamide Nitrogen Substituents: Bulky, lipophilic groups (e.g., o-tolyl in the target) may enhance CNS penetration, whereas polar groups (e.g., pyridazinone in ) could limit bioavailability. Heterocyclic substituents (e.g., furan/thiophene in ) may introduce metabolic liabilities via oxidation .
Q & A
Basic: What synthetic routes are typically employed to synthesize 3-chloro-4-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves sequential functionalization of the benzenesulfonamide core. A common approach includes:
- Step 1: Preparation of the benzenesulfonyl chloride intermediate (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) via chlorosulfonation of the parent aromatic compound.
- Step 2: Nucleophilic substitution to introduce the N-(2-methoxy-2-(o-tolyl)ethyl) group. This may involve reacting the sulfonyl chloride with a pre-synthesized amine derivative (e.g., 2-methoxy-2-(o-tolyl)ethylamine) in a polar aprotic solvent like dichloromethane, with a base (e.g., triethylamine) to neutralize HCl .
- Optimization: Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and reaction time (12–24 hours). Purity is enhanced via recrystallization from methanol/chloroform mixtures .
Advanced: How can structural discrepancies between computational predictions and experimental NMR data be resolved for this compound?
Methodological Answer:
Discrepancies may arise from solvent effects, dynamic processes (e.g., rotamers), or impurities. Strategies include:
- Deuterated Solvents: Ensure NMR spectra are acquired in deuterated solvents (e.g., DMSO-d₆) to avoid proton interference.
- 2D NMR: Use HSQC and HMBC to assign coupling patterns and confirm connectivity, especially for the o-tolyl and methoxy groups.
- Computational Validation: Compare experimental and NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) to identify misassignments .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- Melting Point Analysis: A sharp melting point (e.g., 221–222°C for analogous sulfonamides ) indicates purity.
- Spectroscopy:
- IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and aromatic C-Cl/F vibrations .
- NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ ~3.3 ppm), and o-tolyl methyl group (δ ~2.4 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) with <2 ppm error.
Advanced: What crystallographic strategies are recommended for resolving the crystal structure of this compound?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure Solution: Employ direct methods (e.g., SHELXT ) for phase determination.
- Refinement: Iterative refinement with SHELXL using anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps.
- Validation: Check for R-factor convergence (<5%), reasonable bond lengths (C-C: 1.48–1.54 Å), and angles (sp³ C: 109.5°±2°).
Basic: How can researchers assess the hydrolytic stability of the sulfonamide group under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.
- Monitoring: Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products. Retention time shifts indicate hydrolysis to sulfonic acid or amine derivatives .
Advanced: How to design an enzyme inhibition assay to evaluate this compound’s potential as a carbonic anhydrase inhibitor?
Methodological Answer:
- Assay Setup: Use a stopped-flow CO₂ hydration assay with recombinant human carbonic anhydrase II (hCA II).
- Procedure:
- Prepare a substrate solution (CO₂-saturated water, 20 mM).
- Pre-incubate the enzyme (10 nM) with the compound (0.1–100 µM) for 15 minutes.
- Measure initial velocity of pH change (ΔA₄₀₀ nm) and calculate IC₅₀ via nonlinear regression .
- Controls: Include acetazolamide (known inhibitor, IC₅₀ ~12 nM) for validation.
Advanced: What computational methods can predict the binding affinity of this compound to a target protein?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions. Prepare the protein (PDB ID: e.g., 3KS3 for hCA II) by removing water and adding hydrogens.
- Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex.
- Free Energy Calculations: Apply MM/GBSA to estimate ΔG binding. Correlate results with experimental IC₅₀ values .
Basic: How to troubleshoot low yields during the introduction of the N-(2-methoxy-2-(o-tolyl)ethyl) group?
Methodological Answer:
- Amine Purity: Ensure the amine is freshly distilled or recrystallized to avoid oxidation.
- Solvent Choice: Use anhydrous DMF or THF to stabilize the intermediate.
- Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
